Structural Pre‑Requisite for Wnt Pathway Inhibition: Chemotype Coverage in Patent WO2016131808A1
Patent WO2016131808A1 explicitly claims 1,3,4‑thiadiazol‑2‑yl‑benzamide derivatives as Wnt inhibitors. While the patent does not provide IC₅₀ values for the 3,5‑dimethoxy‑5‑methylsulfanyl congener, the generic Markush structure encompasses exactly the substitution pattern present in the compound. By contrast, the commercially available comparator 3,5-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS not listed in the patent examples) replaces the 5‑methylsulfanyl group with a trifluoromethyl group, which imparts different electronic and steric properties that may alter Wnt inhibitory potency [1].
| Evidence Dimension | Wnt pathway inhibition (patent coverage) |
|---|---|
| Target Compound Data | Markush formula (I) in WO2016131808A1 encompasses 3,5-dimethoxy and 5-methylsulfanyl substitution [1] |
| Comparator Or Baseline | 3,5-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide (SpectraBase entry; no Wnt activity data available) |
| Quantified Difference | Not quantifiable; structural difference only (SCH₃ vs. CF₃ at thiadiazole 5‑position) |
| Conditions | Patent claim scope; no direct comparative bioassay data |
Why This Matters
Procurement of a compound that falls within a specifically claimed Wnt inhibitor chemotype may reduce the risk of acquiring an inactive analogue, though confirmatory in‑house screening is essential.
- [1] Bayer Pharma AG. 1,3,4-Thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. WO2016131808A1, 2016. View Source
